molecular formula C9H10F2O B8580429 2-(2,6-Difluorophenyl)propan-2-ol

2-(2,6-Difluorophenyl)propan-2-ol

Cat. No.: B8580429
M. Wt: 172.17 g/mol
InChI Key: UJWAUSOIPNQBDB-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)propan-2-ol is a fluorinated aromatic alcohol with the molecular formula C₉H₁₀F₂O and a molecular weight of 172.17 g/mol. Its synthesis involves the lithiation of 1,3-difluorobenzene using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (-78°C), followed by trapping with acetone. This method yields the compound in 56–58% purity after distillation and chromatographic purification . Key structural features include:

  • Symmetry: The two fluorine atoms at the ortho positions (C-2 and C-6) of the phenyl ring create symmetry, as evidenced by a single peak in its ¹⁹F NMR spectrum .
  • Hydroxyl and methyl groups: The tertiary alcohol and adjacent methyl groups contribute to steric hindrance, influencing reactivity and solubility.

Physicochemical properties include a boiling point of 70–72°C at 6.0 mmHg and a characteristic ¹H NMR methyl resonance as a fine triplet (δ ~1.6 ppm), indicating coupling with two equivalent ortho-fluorines .

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

2-(2,6-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10F2O/c1-9(2,12)8-6(10)4-3-5-7(8)11/h3-5,12H,1-2H3

InChI Key

UJWAUSOIPNQBDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC=C1F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs featuring fluorinated aromatic rings and alcohol functionalities, emphasizing structural, synthetic, and functional differences.

Tebuconazole (B.1.25)

  • Structure : Contains a 1,2,4-triazole ring and a difluorophenyl group.
  • Synthesis : Typically synthesized via nucleophilic substitution or copper-catalyzed coupling.
  • Applications : Broad-spectrum antifungal agent targeting fungal CYP51 enzymes.
  • Key Differences: Tebuconazole’s triazole ring enables stronger binding to fungal cytochrome P450 enzymes, enhancing antifungal activity.

2-(2,4-Difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-(4-(trifluoromethoxy)phenyl)-2-pyridyl]propan-2-ol (B.1.32)

  • Structure : Features a tetrazole ring and trifluoromethoxy substituent.
  • Applications : Investigated as a next-generation agricultural fungicide.
  • Key Differences :
    • The tetrazole group in B.1.32 enhances metabolic stability compared to the tertiary alcohol in 2-(2,6-Difluorophenyl)propan-2-ol.
    • B.1.32 exhibits higher molecular weight (MW = ~480 g/mol) and lipophilicity (logP > 4), impacting bioavailability .

(3-(2-(4-Chlorophenyl)indolizin-6-yl)phenyl)methanol (cpd 43)

  • Structure : Combines an indolizine core with a chlorophenyl group and benzyl alcohol.
  • Synthesis : Prepared via palladium-catalyzed cross-coupling.
  • Key Differences: The indolizine scaffold in cpd 43 enables π-π stacking interactions, enhancing binding to biological targets.

Comparative Data Table

Property This compound Tebuconazole (B.1.25) B.1.32 cpd 43
Molecular Weight 172.17 g/mol 307.8 g/mol ~480 g/mol ~310 g/mol
Key Functional Groups Tertiary alcohol, difluorophenyl Triazole, difluorophenyl Tetrazole, trifluoromethoxy Indolizine, chlorophenyl
Synthetic Yield 56–58% 40–60% 30–50% 45–55%
Applications Synthetic intermediate Antifungal agent Agricultural fungicide Pharmacological research
logP ~2.1 (estimated) 3.5 >4 ~3.2

Research Findings and Implications

  • Reactivity : The steric hindrance from the methyl groups in this compound reduces nucleophilic substitution rates compared to analogs like tebuconazole .
  • Thermal Stability : Symmetry from ortho-fluorine substituents enhances thermal stability compared to meta- or para-fluorinated analogs .

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